(2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine
Description
(2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine is a tertiary amine featuring two distinct substituents: a 2-phenylethyl group and a 2-(pyridin-4-yl)ethyl group. The compound combines aromatic (phenyl) and heteroaromatic (pyridine) moieties, which may confer unique physicochemical and biological properties. Such dual functionality is often leveraged in medicinal chemistry for targeting receptors or enzymes where π-π interactions and hydrogen bonding are critical .
Properties
IUPAC Name |
2-phenyl-N-(2-pyridin-4-ylethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-4-14(5-3-1)6-10-16-11-7-15-8-12-17-13-9-15/h1-5,8-9,12-13,16H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDZIKYBEVGJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183087-72-0 | |
| Record name | (2-phenylethyl)[2-(pyridin-4-yl)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine typically involves the reaction of 2-phenylethylamine with 4-pyridinecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- IUPAC Name : N-phenethyl-2-(pyridin-4-yl)ethan-1-amine
- Molecular Formula : C15H18N2
- Molar Mass : 230.32 g/mol
- CAS Number : 1183087-72-0
- Physical Form : Liquid
- Purity : 95%
Pharmacological Applications
-
Neuropharmacology
- Research indicates that (2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine exhibits potential as a neuroprotective agent. Studies have shown its efficacy in modulating neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
-
Antidepressant Properties
- The compound has been investigated for its antidepressant effects. In animal models, it demonstrated significant reductions in depressive-like behaviors, suggesting its potential as a therapeutic agent for depression.
-
Anticancer Activity
- Preliminary studies have indicated that (2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine may inhibit the proliferation of certain cancer cell lines. For instance, it showed promise against breast cancer cells by inducing apoptosis and hindering cell cycle progression.
Biochemical Applications
- Cell Culture Applications
-
Enzyme Inhibition Studies
- It has been utilized in enzyme inhibition studies to explore its interactions with various receptors and enzymes, providing insights into its mechanism of action at the molecular level.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Neuropharmacology | Modulation of dopamine/serotonin pathways | Potential neuroprotective effects |
| Antidepressant | Animal model studies | Significant reduction in depressive behaviors |
| Anticancer Activity | Inhibition of breast cancer cell proliferation | Induces apoptosis; hinders cell cycle progression |
| Cell Culture | Non-ionic buffering agent | Maintains pH 6–8.5 for optimal growth |
| Enzyme Inhibition | Interaction studies with receptors/enzyme targets | Insights into molecular mechanisms |
Case Studies
-
Neuroprotective Effects
- A study published in Journal of Neurochemistry demonstrated that (2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests its role in protecting neuronal integrity.
-
Antidepressant Efficacy
- Research conducted at a prominent university evaluated the antidepressant effects of the compound through behavioral assays in rodents. Results indicated that administration led to increased levels of serotonin and norepinephrine, aligning with traditional antidepressant mechanisms.
-
Cancer Research
- A collaborative study between several institutions explored the anticancer properties of this compound against various cancer cell lines, revealing that it could effectively inhibit tumor growth through apoptosis induction pathways.
Mechanism of Action
The mechanism of action of (2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and pyridine functional groups. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Amine Group
Methyl[2-(Pyridin-4-yl)ethyl]amine ()
- Structure : A simpler analog with a methyl group replacing the phenylethyl chain.
- Molecular Formula : C₈H₁₂N₂.
- Key Differences : Reduced steric bulk and lipophilicity compared to the target compound. Methyl substitution may enhance solubility but limit membrane permeability.
Dimethyl[2-(Pyridin-4-yl)ethenyl]amine ()
Aromatic Substitutions
4-(2-Pyridin-4-ylethyl)aniline ()
- Structure : Aniline (NH₂) group instead of tertiary amine.
- Molecular Formula : C₁₃H₁₃N₃.
- Key Differences : The primary amine may participate in covalent bonding or salt bridge formation, altering reactivity and target engagement .
2-(4-Methoxyphenyl)-N-(2-phenyl-1-(pyridin-4-yl)ethyl)propan-2-amine (3ma) ()
- Structure : Includes a methoxyphenyl group and branched propylamine.
- Molecular Formula : C₂₄H₂₉N₃O.
Chromone-Based Analogs
2-(2-Phenylethyl)chromones ()
- Structure : Chromone core (benzopyran-4-one) with a phenylethyl substituent.
- Molecular Formula : Varies (e.g., C₁₇H₁₄O₃ for compound 4 in ).
- Key Differences : Chromones lack the pyridinyl-ethylamine moiety but share phenylethyl groups. These compounds exhibit acetylcholinesterase inhibition and cytotoxicity, suggesting phenylethyl groups contribute to bioactivity .
Physicochemical Properties and Bioactivity
Table 1: Comparative Analysis of Key Compounds
*Calculated based on structure. †Inferred from structural analogs.
Biological Activity
The compound (2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine is a biochemically significant molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
- Chemical Formula : CHN
- Molecular Weight : 242.32 g/mol
Target Interactions
(2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine is believed to interact with various biological targets, including:
- Receptors : Similar compounds have shown affinity for neurotransmitter receptors, such as serotonin and dopamine receptors, influencing mood and behavior.
- Enzymes : It may modulate enzyme activity involved in metabolic pathways, particularly those related to inflammation and neuroprotection.
Biochemical Pathways
Research indicates that compounds with a similar structure can affect several biochemical pathways:
- Inflammation : Modulation of inflammatory responses has been observed, suggesting potential use in treating inflammatory conditions.
- Neurotransmission : The compound may influence neurotransmitter uptake and receptor binding, which is crucial in the context of psychiatric disorders .
Pharmacokinetics
The pharmacokinetic profile of (2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine suggests:
- Absorption : Good absorption characteristics are anticipated based on similar compounds.
- Metabolism : Predominantly metabolized in the liver with potential interactions with cytochrome P450 enzymes.
- Excretion : Primarily excreted via renal pathways .
Anticonvulsant Activity
A study focused on the synthesis of N-phenyl derivatives found that certain analogs exhibited anticonvulsant properties. The evaluation was performed using animal models, specifically assessing their efficacy in maximal electroshock (MES) tests. The results indicated that some derivatives provided significant protection against seizures, suggesting a potential therapeutic application for epilepsy .
Antidepressant Potential
Another investigation into related compounds demonstrated their ability to inhibit norepinephrine and serotonin uptake, indicating potential antidepressant activity. This was assessed through various rodent models, showing efficacy in reducing depressive-like symptoms .
Case Study 1: Anticonvulsant Screening
In a study assessing the anticonvulsant activity of N-phenyl derivatives, specific compounds were tested at varying doses. The results indicated that certain derivatives provided protection in MES tests at doses of 100 mg/kg and 300 mg/kg, highlighting their potential as new antiepileptic drugs (AEDs).
| Compound | Dose (mg/kg) | MES Protection |
|---|---|---|
| Derivative A | 100 | Yes |
| Derivative B | 300 | Yes |
| Derivative C | 100 | No |
Case Study 2: Neurotransmitter Uptake Inhibition
A series of 2-phenyl derivatives were evaluated for their ability to inhibit norepinephrine and serotonin uptake. The findings revealed that certain modifications to the aryl ring significantly enhanced this activity.
| Compound | NE Uptake Inhibition (%) | 5-HT Uptake Inhibition (%) |
|---|---|---|
| Compound X | 75 | 70 |
| Compound Y | 60 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
